Cas no 2228470-06-0 (3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid)

3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid
- EN300-1948192
- 2228470-06-0
-
- Inchi: 1S/C7H5BrF2O2S/c8-4-1-2-13-6(4)7(9,10)3-5(11)12/h1-2H,3H2,(H,11,12)
- InChI Key: XTFJBOCONHNYLU-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1C(CC(=O)O)(F)F
Computed Properties
- Exact Mass: 269.91617g/mol
- Monoisotopic Mass: 269.91617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 65.5Ų
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948192-0.1g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 0.1g |
$1585.0 | 2023-09-17 | ||
Enamine | EN300-1948192-10.0g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 10g |
$7742.0 | 2023-06-01 | ||
Enamine | EN300-1948192-2.5g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 2.5g |
$3530.0 | 2023-09-17 | ||
Enamine | EN300-1948192-0.05g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 0.05g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1948192-1.0g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 1g |
$1801.0 | 2023-06-01 | ||
Enamine | EN300-1948192-0.5g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 0.5g |
$1728.0 | 2023-09-17 | ||
Enamine | EN300-1948192-10g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 10g |
$7742.0 | 2023-09-17 | ||
Enamine | EN300-1948192-5g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 5g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1948192-1g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 1g |
$1801.0 | 2023-09-17 | ||
Enamine | EN300-1948192-5.0g |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid |
2228470-06-0 | 5g |
$5221.0 | 2023-06-01 |
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid Related Literature
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
Additional information on 3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid
Introduction to 3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid (CAS No. 2228470-06-0)
3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228470-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated aromatic carboxylic acids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a bromothiophene moiety and difluoropropyl side chain, make it a promising candidate for further investigation in drug discovery and development.
The bromothiophene ring is a heterocyclic aromatic system that has been extensively studied due to its unique electronic properties and its ability to interact with biological targets. Thiophene derivatives are known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The introduction of a bromine atom at the 3-position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions, which is a key consideration in medicinal chemistry for modifying bioactivity.
Complementing the bromothiophene core, the difluoropropyl side chain introduces fluorine atoms into the molecular structure. Fluorine substitution is a common strategy in drug design due to its ability to modulate metabolic stability, binding affinity, and lipophilicity. The presence of two fluorine atoms at the 3-position of the propyl group in this compound suggests potential advantages in terms of metabolic resistance and improved pharmacokinetic properties. These structural elements collectively contribute to the compound's unique chemical profile and may underpin its biological activity.
In recent years, there has been growing interest in developing novel fluorinated carboxylic acids as intermediates or lead compounds for therapeutic agents. The combination of a bromothiophen-2-yl group with a difluoropropyl moiety offers a rich scaffold for structure-activity relationship (SAR) studies. Such studies are crucial for optimizing drug candidates by systematically modifying specific parts of the molecule to enhance desired biological effects while minimizing off-target interactions.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The bromothiophene ring can serve as a scaffold for designing molecules that interact with specific proteins or enzymes involved in disease pathways. For instance, thiophene derivatives have been explored as inhibitors of enzymes such as kinases and cyclases, which are often dysregulated in cancer and inflammatory diseases. The additional fluorine atoms may further refine these interactions by improving binding affinity or selectivity.
Recent advancements in computational chemistry have enabled more efficient screening and design of such compounds. Molecular modeling techniques can predict how modifications to the 3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid structure will affect its interaction with biological targets. These tools are particularly valuable for identifying optimal positions for further functionalization, thereby accelerating the drug discovery process.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies may include cross-coupling reactions between bromothiophene derivatives and difluoropropyl precursors, followed by carboxylic acid formation. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high precision.
From a medicinal chemistry perspective, the potential bioactivity of 3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid warrants further exploration. Initial studies might focus on evaluating its interactions with relevant biological targets using enzyme assays or cell-based assays. Additionally, pharmacokinetic studies could provide insights into how the compound is processed in vivo, which is essential for assessing its suitability as a drug candidate.
The role of fluorine atoms in modulating drug properties cannot be overstated. In many successful drugs approved by regulatory agencies worldwide, fluorine atoms have been strategically incorporated to enhance therapeutic efficacy and safety profiles. For example, fluoroquinolones are well-known for their broad-spectrum antibacterial activity due to fluorine substitution at critical positions within their structure.
The unique combination of structural features in 3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid (CAS No. 2228470-06-0) positions it as an intriguing candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.
In conclusion,3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid represents a promising area of investigation within pharmaceutical chemistry. Its structural complexity and functional diversity make it a valuable tool for exploring new therapeutic strategies across multiple disease areas.
2228470-06-0 (3-(3-bromothiophen-2-yl)-3,3-difluoropropanoic acid) Related Products
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)


